Lacto-N-neohexaose is a complex oligosaccharide that belongs to the family of human milk oligosaccharides, which are known for their significant roles in infant nutrition and health. This compound is characterized by its unique structure, which consists of multiple sugar units linked together, providing various biological functions. Lacto-N-neohexaose is classified as a branched hexasaccharide, derived from the lacto-N-tetraose backbone with additional sugar units that enhance its functional properties.
Lacto-N-neohexaose is primarily sourced from human milk, where it plays a crucial role in promoting the growth of beneficial gut bacteria and enhancing immune function in infants. It is classified under the category of human milk oligosaccharides, which are non-digestible carbohydrates that contribute to the development of the infant gut microbiome and offer protection against pathogens.
The synthesis of lacto-N-neohexaose has been achieved through various methods, including chemical synthesis and enzymatic approaches. A notable method involves a convergent strategy that utilizes donor-acceptor protecting group combinations to facilitate glycosylation reactions. This approach allows for the selective assembly of sugar units while minimizing side reactions.
Lacto-N-neohexaose has the molecular formula and a molecular weight of approximately 1072.96 g/mol . The structure consists of multiple sugar units, including galactose, N-acetylglucosamine, and glucose, arranged in a branched configuration. The specific arrangement of these units contributes to its biological activity.
Lacto-N-neohexaose participates in various chemical reactions typical of oligosaccharides. These include glycosylation reactions where sugar units are added to form longer chains or branched structures. The synthesis often involves:
The mechanism of action for lacto-N-neohexaose primarily revolves around its prebiotic effects in the gut. It promotes the growth of beneficial bacteria such as bifidobacteria while inhibiting pathogenic bacteria. This action is facilitated by:
Lacto-N-neohexaose has several scientific applications:
Lacto-N-neohexaose (LNnH) and lacto-N-hexaose (LNH) are positional isomers that share an identical hexasaccharide molecular formula (C30H52O26N2) but differ in glycosidic linkage topology. LNnH features a symmetrically branched core with two N-acetyllactosamine (LacNAc; Galβ1-4GlcNAc) units attached via β1-3 and β1-6 linkages to the inner galactose residue of a lactose (Galβ1-4Glc) foundation. In contrast, LNH possesses an asymmetrical branching pattern: a type-I lacto-N-biose (LNB; Galβ1-3GlcNAc) on the β1-3 arm and a LacNAc on the β1-6 arm [1] [8]. This divergence arises from the distinct regiochemistry of elongation:
The term "neo" in LNnH denotes the exclusive use of type-II chains (LacNAc) in its architecture, while LNH incorporates a type-I chain (LNB) on one branch [8]. This structural distinction critically influences their biological functions, as LNnH’s terminal LacNAc residues serve as preferential ligands for microbial adhesins and immune receptors.
Table 1: Structural Comparison of LNnH and LNH
| Feature | LNnH | LNH |
|---|---|---|
| Core Structure | Symmetrically branched | Asymmetrically branched |
| β1-3 Arm | Galβ1-4GlcNAcβ1-3Gal- (Type II chain) | Galβ1-3GlcNAcβ1-3Gal- (Type I chain) |
| β1-6 Arm | Galβ1-4GlcNAcβ1-6Gal- (Type II chain) | Galβ1-4GlcNAcβ1-6Gal- (Type II chain) |
| Reducing End | Galβ1-4Glc (Lactose) | Galβ1-4Glc (Lactose) |
| Biological Prevalence | Higher in secretor-positive mothers | Lower abundance |
LNnH biosynthesis occurs in the Golgi apparatus of mammary gland epithelial cells, directed by spatially organized glycosyltransferases. Its assembly initiates with the lactose core (Galβ1-4Glc), followed by stepwise elongation:
Critically, LNnH assembly exclusively employs type-II chains (LacNAc), whereas LNH requires a β1-3-galactosyltransferase (β3-GalT) to install a type-I chain (LNB) on its β1-3 arm. This specificity arises from the compartmentalized expression of β3-GalT vs. β4-GalT enzymes in mammary cells. β4-GalT isoforms (e.g., B4GALT1) dominate in LNnH-synthesizing cells, favoring LacNAc formation over LNB [2] [6].
Table 2: Biosynthetic Features of LNnH vs. LNH
| Biosynthetic Feature | LNnH | LNH |
|---|---|---|
| Initial Branching Enzyme | β1-6-N-Acetylglucosaminyltransferase | β1-6-N-Acetylglucosaminyltransferase |
| β1-3 Arm Elongation | β1-4-Galactosyltransferase (Type II) | β1-3-Galactosyltransferase (Type I) |
| β1-6 Arm Elongation | β1-4-Galactosyltransferase (Type II) | β1-4-Galactosyltransferase (Type II) |
| Dominant Chain Type | Type II (LacNAc) | Mixed (Type I + Type II) |
| Genetic Regulation | FUT2-independent | FUT2-dependent |
The formation of LNnH’s defining β1-4 linkages is governed by substrate-specific glycosyltransferases with distinct catalytic mechanisms:
Genetic polymorphisms further modulate LNnH abundance. The secretor (FUT2) and Lewis (FUT3) gene status determines fucosyltransferase expression, indirectly influencing LNnH synthesis:
Enzyme localization also controls LNnH assembly. β4-GalT isoforms are compartmentalized in the trans-Golgi, where acceptor substrates (e.g., GlcNAcβ1-6(GlcNAcβ1-3)Galβ1-4Glc) are sequentially galactosylated. The spatial segregation of β4-GalT from β3-GalT ensures exclusive type-II chain elongation in LNnH biosynthesis [2] [6].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6